4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one
Description
The compound 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one features a conjugated enone backbone (but-3-en-2-one) substituted with a 3,5-dimethoxy-4-(prop-2-yn-1-yloxy)phenyl group. Its synthesis involves the Pfitzinger reaction, where 4-(4-(dimethylamino)phenyl)but-3-en-2-one reacts with substituted isatins in aqueous/alcoholic KOH under reflux, followed by neutralization and crystallization . Structural elucidation relies on elemental analysis, IR (ketone C=O stretch ~1700 cm⁻¹), ¹H NMR (olefinic protons at δ 6.5–7.5 ppm), and mass spectrometry .
Properties
CAS No. |
918340-11-1 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-8-19-15-13(17-3)9-12(7-6-11(2)16)10-14(15)18-4/h1,6-7,9-10H,8H2,2-4H3 |
InChI Key |
BWQVKQTYTPLQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)OC)OCC#C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one typically involves multiple steps. One common approach starts with the preparation of the intermediate 1,2-dimethoxy-4-(prop-2-yn-1-yl)benzene. This intermediate can be synthesized by reacting 1,2-dimethoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate .
The next step involves the formation of the butenone moiety. This can be achieved through a Claisen-Schmidt condensation reaction between the intermediate and an appropriate aldehyde under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, followed by the addition of alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with methoxy and alkynyl groups have demonstrated inhibition of cancer cell proliferation in various cancer lines. A study involving analogs of 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one indicated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study:
A synthesized derivative was tested against human breast cancer cell lines (MCF7), showing an IC50 value significantly lower than that of standard chemotherapeutics. This suggests a promising avenue for developing new anticancer agents based on this compound's scaffold.
2. Antioxidant Properties
The antioxidant capacity of this compound has been investigated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Data Table: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 4-{3,5-Dimethoxy...but...one | 25 | 30 |
| Standard Antioxidant (Vitamin C) | 15 | 20 |
Pharmacological Applications
1. Anti-inflammatory Effects
Research has suggested that compounds with similar structures can modulate inflammatory pathways. In vitro studies demonstrated that 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yloxy]phenyl}but-3-en-2-one inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Case Study:
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced swelling and pain responses compared to control groups.
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of 4-{3,5-Dimethoxy...but...one make it a candidate for organic photovoltaic materials. Its ability to form stable thin films can be utilized in solar cell applications. Preliminary studies indicate that incorporating this compound into polymer blends enhances charge transport efficiency .
Data Table: Photovoltaic Performance Metrics
| Blend Composition | Power Conversion Efficiency (%) | Open Circuit Voltage (V) |
|---|---|---|
| Polymer A + Compound | 6.5 | 0.8 |
| Polymer B + Compound | 7.2 | 0.85 |
Mechanism of Action
The mechanism of action of 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of certain kinases, affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and analogues:
*Calculated based on formula C₁₆H₁₈O₅.
Key Observations:
Steric Effects : The target compound’s propargyloxy group imposes moderate steric hindrance, unlike the bulky tert-butyldimethylsilyl group in Compound 9 (Ev6) or the amide-anchored boronic acids (9b) . This reduces isomerization challenges compared to bulkier analogues .
Hydrogen Bonding: The target’s dimethoxy and ketone groups enable moderate H-bonding (acceptor capacity), contrasting with the strong H-bond donor (COOH) in Quinoline-4-carboxylic acid 3b .
Reactivity : The propargyl group enhances alkyne-mediated reactivity (e.g., click chemistry), absent in methyl- or silyl-substituted analogues .
Crystallographic and Supramolecular Behavior
- Crystal Packing: The target’s dimethoxy and propargyloxy groups likely form C–H···O and weak van der Waals interactions, as seen in similar aryl enones . This contrasts with the stronger π-π stacking in Quinoline-4-carboxylic acid derivatives .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are anticipated for the target, similar to methoxy-substituted aromatics .
Biological Activity
The compound 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a butenone core with a substituted phenolic group, which is critical for its biological interactions.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenolic compounds have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A431 (human epidermoid carcinoma) | <10 | Bcl-2 inhibition |
| Study B | HT29 (human colorectal carcinoma) | <15 | Caspase activation |
| Study C | MCF7 (breast cancer) | <20 | Apoptotic pathway modulation |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. Compounds with methoxy substitutions are known to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to its anticancer effects .
Neuroprotective Effects
Research indicates that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. For example, studies have shown that derivatives can enhance the levels of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a structurally related compound on A431 cells, demonstrating an IC50 value of less than 10 µM. This study highlighted the compound's ability to induce significant apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 2: Antioxidant Activity Assessment
In vitro assays assessed the antioxidant activity of several analogs of this compound. Results indicated a strong correlation between the number of methoxy groups and the scavenging activity against DPPH radicals, suggesting enhanced protective effects against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
